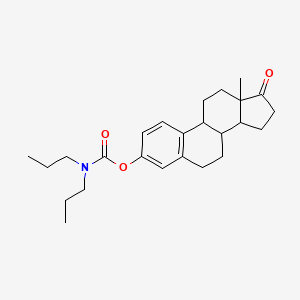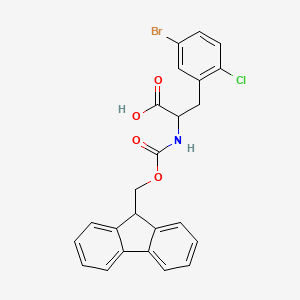
tridecanoyl Coenzyme A (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecanoyl Coenzyme A (ammonium salt) is a derivative of tridecanoic acid and coenzyme A. It is a long-chain acyl CoA, which plays a crucial role in lipid metabolism and energy production. This compound is often used in lipidomics and mass spectrometry measurements of fatty acid-CoA assay products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tridecanoyl Coenzyme A (ammonium salt) is synthesized by the reaction of tridecanoic acid with coenzyme A in the presence of activating agents. The reaction typically involves the formation of an acyl adenylate intermediate, which then reacts with coenzyme A to form the acyl CoA derivative. The reaction conditions often include the use of solvents like chloroform, methanol, and water .
Industrial Production Methods
Industrial production of tridecanoyl Coenzyme A (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Tridecanoyl Coenzyme A (ammonium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different acyl derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various acyl derivatives, alcohols, ketones, and carboxylic acids. These products are often used in further biochemical and industrial applications .
Applications De Recherche Scientifique
Tridecanoyl Coenzyme A (ammonium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a standard in mass spectrometry for the analysis of fatty acids and their derivatives.
Biology: Plays a role in studying lipid metabolism and energy production in cells.
Medicine: Used in research related to metabolic disorders and the development of therapeutic agents.
Industry: Utilized in the production of various biochemical reagents and as a component in lipid-based formulations .
Mécanisme D'action
Tridecanoyl Coenzyme A (ammonium salt) exerts its effects by acting as a carrier of activated acyl groups within cells. It forms reversible thioester bonds with carbon chains of various lengths and structures, facilitating the transfer of acyl groups in metabolic pathways. The compound is involved in the catabolism of nutrients within mitochondria and peroxisomes, generating energy and biosynthetic precursors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoyl Coenzyme A: A derivative of dodecanoic acid, similar in structure but with a shorter carbon chain.
Tetradecanoyl Coenzyme A: A derivative of tetradecanoic acid, similar in structure but with a longer carbon chain.
Hexadecanoyl Coenzyme A: A derivative of hexadecanoic acid, similar in structure but with an even longer carbon chain
Uniqueness
Tridecanoyl Coenzyme A (ammonium salt) is unique due to its specific chain length, which influences its biochemical properties and interactions. Its specific structure makes it suitable for certain lipidomic studies and metabolic research applications that other acyl CoA derivatives may not be as effective for .
Propriétés
Formule moléculaire |
C34H63N8O17P3S |
|---|---|
Poids moléculaire |
980.9 g/mol |
Nom IUPAC |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane |
InChI |
InChI=1S/C34H60N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-25(43)62-18-17-36-24(42)15-16-37-32(46)29(45)34(2,3)20-55-61(52,53)58-60(50,51)54-19-23-28(57-59(47,48)49)27(44)33(56-23)41-22-40-26-30(35)38-21-39-31(26)41;/h21-23,27-29,33,44-45H,4-20H2,1-3H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49);1H3 |
Clé InChI |
GWTJJJYWIZLHDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)


![{2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B12068411.png)



![1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12068434.png)

![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B12068453.png)
![5-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12068459.png)

![[2-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B12068491.png)
